(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid
Overview
Description
(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid typically involves the reaction of 3,5-dimethyl-4-(morpholinosulfonyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol)
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon)
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling but lacks the additional functional groups present in (3,5-Dimethyl-4-(morpholinosulfonyl)phenyl)boronic acid.
4-Formylphenylboronic Acid: Another boronic acid derivative used in organic synthesis, but with different reactivity and applications.
Uniqueness: this compound is unique due to its morpholinosulfonyl group, which enhances its solubility and reactivity in various organic reactions. This makes it particularly valuable in the synthesis of complex molecules and advanced materials .
Properties
IUPAC Name |
(3,5-dimethyl-4-morpholin-4-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO5S/c1-9-7-11(13(15)16)8-10(2)12(9)20(17,18)14-3-5-19-6-4-14/h7-8,15-16H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWCNHDAUCGNNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOCC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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